2-Propen-1-one, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-
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Overview
Description
3-Dimethylamino-3’-trifluoromethylacrylophenone is a chemical compound known for its unique structural features and reactivity. It contains a dimethylamino group, a trifluoromethyl group, and an acrylophenone moiety, making it a versatile compound in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-3’-trifluoromethylacrylophenone typically involves the reaction of dimethylamine with a trifluoromethyl-substituted acrylophenone precursor. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-3’-trifluoromethylacrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Dimethylamino-3’-trifluoromethylacrylophenone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antiviral, antidiabetic, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in treating diseases associated with orexin receptor type 1.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-3’-trifluoromethylacrylophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one: This compound shares structural similarities but differs in its specific functional groups.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with a dimethylamino group, used in peptide synthesis and protein crosslinking.
Uniqueness
3-Dimethylamino-3’-trifluoromethylacrylophenone is unique due to its combination of a trifluoromethyl group and an acrylophenone moiety, which imparts distinct reactivity and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H12F3NO |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H12F3NO/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)12(13,14)15/h3-8H,1-2H3 |
InChI Key |
WWXXUJAADIZIRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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